hexane-1,6-diamine;hexanedioic acid hexane-1,6-diamine;hexanedioic acid
Brand Name: Vulcanchem
CAS No.: 3323-53-3
VCID: VC20831318
InChI: InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
SMILES: C(CCCN)CCN.C(CCC(=O)O)CC(=O)O
Molecular Formula: C12H26N2O4
Molecular Weight: 262.35 g/mol

hexane-1,6-diamine;hexanedioic acid

CAS No.: 3323-53-3

Cat. No.: VC20831318

Molecular Formula: C12H26N2O4

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

hexane-1,6-diamine;hexanedioic acid - 3323-53-3

Specification

CAS No. 3323-53-3
Molecular Formula C12H26N2O4
Molecular Weight 262.35 g/mol
IUPAC Name hexane-1,6-diamine;hexanedioic acid
Standard InChI InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
Standard InChI Key UFFRSDWQMJYQNE-UHFFFAOYSA-N
SMILES C(CCCN)CCN.C(CCC(=O)O)CC(=O)O
Canonical SMILES C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-]

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Structure

Hexane-1,6-diamine;hexanedioic acid is formed through the acid-base reaction between hexane-1,6-diamine (H₂N(CH₂)₆NH₂) and hexanedioic acid (HOOC(CH₂)₄COOH). This compound is also referred to as hexamethylenediammonium adipate or AH salt in industrial contexts . The molecular formula for this salt is C₁₂H₂₆N₂O₄, with a molecular weight of approximately 262.35 g/mol. The salt formation involves the protonation of the amine groups in hexane-1,6-diamine by the carboxyl groups of hexanedioic acid, resulting in a stable ionic compound.

Historical Development

Synthesis Methods and Production

Industrial Synthesis Pathways

The production of hexane-1,6-diamine;hexanedioic acid begins with the synthesis of its constituent components. Hexane-1,6-diamine is primarily produced through the hydrogenation of adiponitrile, as shown in the chemical equation:

NC(CH2)4CN+4H2H2N(CH2)6NH2\text{NC(CH}_2\text{)}_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2

This hydrogenation process typically employs catalysts based on cobalt and iron, conducted in molten adiponitrile diluted with ammonia . An alternative production method utilizes Raney nickel as the catalyst with adiponitrile diluted in hexamethylenediamine itself, operating at lower pressure and temperature without requiring ammonia .

Hexanedioic acid is synthesized through several industrial routes, predominantly via the oxidation of cyclohexane or cyclohexanol/cyclohexanone mixtures.

Salt Formation Techniques

The formation of the hexane-1,6-diamine;hexanedioic acid salt can be achieved through various methods. A novel approach involves direct contact between adipic acid and hexamethylenediamine in a conventional dry-blending mixer . A more refined technique involves the use of a cryogenic medium to control the exothermic reaction during salt formation, resulting in free-flowing salt with good homogeneity and balanced end groups . This innovation is particularly valuable for industrial applications, as it simplifies handling compared to managing the individual components separately.

Advanced Production Methods

Recent advancements in production techniques have focused on sustainability and efficiency. The following table summarizes key production parameters for hexane-1,6-diamine;hexanedioic acid salt:

ParameterTraditional MethodAdvanced Method
Reaction MediumAqueous solutionDry-blending with cryogenic medium
Temperature ControlWater coolingCryogenic agent
Product FormSolution/slurryFree-flowing powder
End Group BalanceVariableWell-controlled
Scale-up FeasibilityEstablishedPromising for industrial application

The development of dry preparation methods represents a significant advancement in the production of this compound, offering advantages in handling, storage, and subsequent processing .

Molecular Structure and Physical Properties

Structural Characteristics

The hexane-1,6-diamine;hexanedioic acid compound exhibits an interesting structure where the hexamethylenediamine component provides two amino groups at terminal positions of a six-carbon chain, while the adipic acid component contributes two carboxyl groups at the ends of its six-carbon backbone. In the salt form, ionic bonds form between the protonated amino groups and the carboxylate anions, creating a stable crystalline structure.

Physical Properties

The physical properties of hexane-1,6-diamine;hexanedioic acid are critical for its industrial applications. The salt has a melting point of approximately 185°C, higher than either of its constituent components. This elevated melting point is advantageous for processing in polymer production, as it provides thermal stability during the initial stages of polymerization. The compound typically appears as a white crystalline solid and is somewhat hygroscopic, requiring proper handling to maintain quality.

Chemical Reactivity and Mechanisms

Polymerization Reactions

The primary chemical significance of hexane-1,6-diamine;hexanedioic acid lies in its ability to undergo polycondensation reactions. During polymerization, the salt decomposes at elevated temperatures, reforming the amine and carboxylic acid functional groups. These groups then react to form amide bonds with the elimination of water molecules, producing the polyamide known as nylon-6,6.

The general reaction can be represented as:

n H2N(CH2)6NH2+n HOOC(CH2)4COOH[-NH(CH2)6NH-CO(CH2)4CO-]n+2n H2On \text{ H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 + n \text{ HOOC(CH}_2\text{)}_4\text{COOH} \rightarrow \text{[-NH(CH}_2\text{)}_6\text{NH-CO(CH}_2\text{)}_4\text{CO-]}_n + 2n \text{ H}_2\text{O}

Other Chemical Reactions

Beyond polymerization, hexane-1,6-diamine;hexanedioic acid participates in various chemical reactions. The compound undergoes hydrolysis in strongly acidic or basic conditions, regenerating the original amine and acid components. Additionally, it can participate in transaminosalation reactions with other carboxylic acids, producing mixed salts with modified properties.

Industrial Applications

Polymer Production

The predominant application of hexane-1,6-diamine;hexanedioic acid is in the production of nylon-6,6, a high-strength polyamide with extensive commercial uses. The salt serves as a balanced precursor, ensuring the 1:1 stoichiometric ratio of diamine to diacid that is essential for producing high molecular weight polymers with optimal properties. This stoichiometric control is crucial for achieving consistent polymer chain length and minimizing side reactions that could compromise material quality.

Comparative Advantages in Polymer Production

The use of the salt form offers several advantages over direct use of the separate components:

  • Precise stoichiometric control without complex metering systems

  • Reduced volatility of the amine component

  • Easier handling compared to the liquid diamine

  • More uniform reaction conditions during polymerization

  • Reduced corrosion issues in processing equipment

Other Applications

While polymer production dominates its use, hexane-1,6-diamine;hexanedioic acid also finds application in other areas:

  • As an intermediate in specialty chemical synthesis

  • In the production of curing agents for epoxy resins

  • As a component in the manufacturing of certain lubricant additives

  • In the synthesis of specialty polyamide copolymers with modified properties

Comparative Analysis with Similar Compounds

Structure-Property Relationships

The properties of polymers derived from hexane-1,6-diamine;hexanedioic acid can be compared to those from related compounds with varying chain lengths. The following table illustrates this relationship:

Monomer CombinationResulting PolymerMelting Point (°C)Tensile Strength (MPa)Primary Applications
Hexane-1,6-diamine + Hexanedioic acidNylon-6,6255-26570-85Textiles, engineering plastics
Hexane-1,6-diamine + Decanedioic acidNylon-6,10215-22050-60Lower moisture absorption applications
Hexane-1,6-diamine + Dodecanedioic acidNylon-6,12210-21545-55Enhanced chemical resistance applications

This comparison demonstrates how the carbon chain length in the diacid component affects the final polymer properties, with longer chains generally resulting in lower melting points and modified mechanical characteristics.

Mechanical Properties of Resultant Polymers

Nylon-6,6 produced from hexane-1,6-diamine;hexanedioic acid exhibits a wide range of mechanical properties, with elastic modulus values ranging from 0.25 to 3.7 GPa and elongation capabilities up to 530%, outperforming many other engineered thermoplastics including polycarbonates. These superior mechanical properties have established nylon-6,6 as a dominant engineering plastic in numerous applications requiring strength, durability, and thermal resistance.

Recent Research and Future Prospects

Advances in Synthesis Technology

Recent research has focused on developing more efficient and environmentally friendly methods for producing hexane-1,6-diamine;hexanedioic acid. The development of dry preparation techniques using cryogenic media to control the exothermic reaction represents a significant advancement with industrial potential . These innovations aim to simplify production processes while maintaining product quality.

Emerging Applications

While the primary application remains in nylon-6,6 production, researchers are exploring new applications for hexane-1,6-diamine;hexanedioic acid and its derivatives. These include potential uses in biomedical polymers, specialty adhesives, and composite materials. The versatility of the amide linkage formed in polymerization continues to inspire new material development.

Sustainability Initiatives

As industrial chemistry embraces sustainability principles, research into bio-based routes for both hexane-1,6-diamine and hexanedioic acid is gaining momentum. These approaches seek to reduce dependence on petrochemical feedstocks while maintaining the performance characteristics that have made nylon-6,6 successful in numerous applications.

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